molecular formula C11H21NO B5838033 N-cycloheptyl-2-methylpropanamide

N-cycloheptyl-2-methylpropanamide

Cat. No.: B5838033
M. Wt: 183.29 g/mol
InChI Key: JVFNTMSHUJHGHX-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-methylpropanamide is an organic compound with the molecular formula C11H21NO It is a derivative of propanamide, featuring a cycloheptyl group attached to the nitrogen atom and a methyl group on the second carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-methylpropanamide typically involves the reaction of cycloheptylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Cycloheptylamine+2-methylpropanoyl chlorideThis compound+HCl\text{Cycloheptylamine} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cycloheptylamine+2-methylpropanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-methylpropanamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cycloheptyl group and the amide functionality could play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-methylpropanamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclopentyl-2-methylpropanamide: Similar structure but with a cyclopentyl group.

    N-cyclooctyl-2-methylpropanamide: Similar structure but with a cyclooctyl group.

Uniqueness

N-cycloheptyl-2-methylpropanamide is unique due to the presence of the cycloheptyl group, which may impart different steric and electronic properties compared to its analogs. These differences can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

IUPAC Name

N-cycloheptyl-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9(2)11(13)12-10-7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFNTMSHUJHGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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